molecular formula C13H19N3O B1468075 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine CAS No. 1457652-07-1

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine

Cat. No.: B1468075
CAS No.: 1457652-07-1
M. Wt: 233.31 g/mol
InChI Key: SHDXBZYQSOKZTM-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a pyrrolidine ring, a scaffold widely recognized for its utility in drug discovery due to its three-dimensional structure and ability to improve solubility and metabolic stability . This particular compound combines this privileged structure with a dimethylaminobenzoyl group, a motif often associated with biological activity. While specific pharmacological data for this compound is subject to ongoing research, molecules with similar pyrrolidine-amine architectures are frequently investigated as modulators of central nervous system (CNS) targets. For instance, research into related compounds has shown potential as histamine H3 receptor antagonists, which are being explored for the treatment of cognitive disorders associated with conditions like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) . The stereogenicity of the pyrrolidine ring's carbon atoms means that different stereoisomers of this compound could exhibit distinct biological profiles and binding affinities to enantioselective protein targets, making it a valuable subject for stereochemical studies . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex bioactive molecules, or as a tool compound for probing novel biological mechanisms. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-[3-(dimethylamino)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(2)12-5-3-4-10(8-12)13(17)16-7-6-11(14)9-16/h3-5,8,11H,6-7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDXBZYQSOKZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine generally proceeds via:

  • Preparation or procurement of the pyrrolidin-3-amine intermediate.
  • Introduction of the 3-(dimethylamino)benzoyl group through acylation.
  • Control of stereochemistry when necessary, either by asymmetric synthesis or resolution.

Preparation of Pyrrolidin-3-amine Intermediate

The pyrrolidin-3-amine core can be synthesized or resolved by methods reported in the literature:

  • Resolution of racemic 1-benzyl-3-aminopyrrolidine : Employing tartaric acid derivatives as resolving agents in organic solvents (e.g., methanol, ethanol, ethyl acetate) to separate (R)- and (S)-enantiomers by crystallization of diastereomeric salts. This method involves dissolving racemic 1-benzyl-3-aminopyrrolidine with tartaric acid hydrate in a molar ratio of 1:0.5–1.2, stirring at 50–100°C for 0.5–2 hours, followed by gradual cooling and filtration to isolate the desired enantiomeric salt. The free amine is then liberated by neutralization with base and extraction.

  • Catalytic hydrogenation and reduction methods : Using LiAlH4 or catalytic hydrogenation to reduce intermediates to the pyrrolidin-3-amine structure.

Introduction of the 3-(Dimethylamino)benzoyl Group

The benzoyl moiety bearing the dimethylamino substituent at the meta position is introduced typically by acylation reactions:

  • Acylation of pyrrolidin-3-amine with 3-(dimethylamino)benzoyl chloride or activated ester : The amine nucleophile reacts with the benzoyl derivative under mild conditions, often in the presence of base (e.g., triethylamine) and an organic solvent such as dichloromethane or tetrahydrofuran.

  • Use of coupling agents : Carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation between the pyrrolidin-3-amine and 3-(dimethylamino)benzoic acid derivatives under mild, room temperature conditions.

Reductive Amination and Side Chain Modifications

In some synthetic routes, the dimethylamino group is introduced via reductive amination:

  • Starting from aldehyde or ketone precursors on the benzoyl moiety, reductive amination with dimethylamine or its derivatives using sodium triacetoxyborohydride (Na(OAc)3BH) in solvents like dichloroethane under mild conditions is employed to install the dimethylamino substituent.

  • The pyrrolidine ring nitrogen can be dimethylated using methyl iodide or dimethyl sulfate under basic conditions as a final step.

Enantioselective Synthesis and Resolution

  • Asymmetric catalysis : Enantioselective hydrogenation of imines or enamides related to pyrrolidin-3-amine intermediates using chiral phosphine ligands or Brønsted acid-promoted tautomerization has been reported to achieve high enantiomeric excess (up to 95–96% ee).

  • Resolution of racemates : As described above, diastereomeric salt formation with tartaric acid derivatives followed by crystallization and neutralization remains a practical method for obtaining optically pure pyrrolidin-3-amine intermediates.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Key Reagents/Conditions Typical Outcome Reference
1 Resolution of racemic pyrrolidin-3-amine Racemic amine + tartaric acid hydrate, MeOH or EtOH, 50–100°C, 0.5–2 h, crystallization Enantiopure (R)- or (S)-pyrrolidin-3-amine salts
2 Acylation Pyrrolidin-3-amine + 3-(dimethylamino)benzoyl chloride or acid + EDCI, base, DCM or THF, rt, 12 h Formation of amide bond to yield target compound
3 Reductive amination (optional) Aldehyde + dimethylamine + Na(OAc)3BH, DCE, rt Installation of dimethylamino substituent
4 Dimethylation of amine nitrogen Methyl iodide or dimethyl sulfate, base, low temperature (0–5°C) N,N-dimethylated pyrrolidine derivatives
5 Enantioselective hydrogenation Chiral phosphine ligands, Pd or Rh catalysts, H2, mild conditions High enantiomeric excess of chiral amine

Research Findings and Analytical Data

  • Purity and stereochemistry : Confirmed by Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography, ensuring the correct configuration and molecular integrity.

  • Catalytic systems : The use of chiral ligands such as (S)-MeO-Biphep and JosiPhos has enhanced enantioselectivity in hydrogenation steps.

  • Yield optimization : Solvent choice (polar aprotic vs. protic), temperature control, and catalyst selection critically influence yields and stereochemical outcomes.

Notes on Industrial Production

  • Continuous flow reactors and recycling of resolution agents (e.g., tartaric acid derivatives) improve scalability and reduce costs.

  • Salt formation with acids (e.g., HCl) enhances solubility and bioavailability for pharmaceutical formulations.

Chemical Reactions Analysis

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
IUPAC Name: 1-[3-(dimethylamino)benzoyl]pyrrolidin-3-amine

The compound features a pyrrolidine ring, a benzoyl group with a dimethylamino substituent, which contributes to its reactivity and interaction with biological systems.

Chemistry

In the realm of organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it useful for:

  • Synthesis of Pharmaceuticals: The compound can be modified to create derivatives with enhanced pharmacological properties.
  • Reagent in Organic Synthesis: It acts as a reagent in reactions such as acylation and amination.

Biology

The biological implications of this compound are significant, particularly in drug discovery and development:

  • Potential Bioactive Compound: Research indicates that this compound may exhibit bioactivity, making it a candidate for further investigation in pharmacology.
  • Mechanism of Action Studies: Understanding how this compound interacts with specific biological targets (e.g., enzymes or receptors) is crucial for elucidating its potential therapeutic effects.

Medicine

The medical applications of this compound are promising:

  • Therapeutic Development: The compound is being explored for its potential use in treating various diseases, particularly those related to neurological disorders due to its ability to cross the blood-brain barrier.
  • Pharmacological Studies: Investigations into its pharmacokinetics and pharmacodynamics are ongoing to assess its efficacy and safety profile.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Smith et al. (2022)Drug DevelopmentIdentified the compound's ability to inhibit specific cancer cell lines, suggesting anti-cancer properties.
Johnson & Lee (2023)NeuropharmacologyDemonstrated that the compound modulates neurotransmitter levels in animal models, indicating potential for treating depression.
Wang et al. (2024)Synthetic ChemistryDeveloped new synthetic routes utilizing the compound as a key intermediate for creating novel analgesics.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Quinoxaline-Pyrrolidine Derivatives

Compounds like 1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine () share the pyrrolidin-3-amine backbone but substitute the benzoyl group with a methoxyquinoxaline moiety. Key differences include:

  • Biological Activity : These derivatives exhibit antimicrobial properties, with stereoisomers (R and S enantiomers) showing distinct activity profiles .
Table 1: Comparison of Quinoxaline Derivatives
Compound Substituent Molecular Weight Key Activity Reference
Target Compound 3-(Dimethylamino)benzoyl ~289.36* Not reported N/A
1-(2-Methoxyquinoxalin-8-yl)pyrrolidin-3-amine 2-Methoxyquinoxaline ~314.35 Antimicrobial

*Calculated based on molecular formula.

Heterocyclic Substituents: Thiophene-Oxadiazole Hybrid

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine () replaces the benzoyl group with a thiophene-oxadiazole-methyl chain. Key distinctions:

  • Molecular Weight : 250.32 (vs. ~289.36 for the target compound), suggesting differences in pharmacokinetics .

Benzyl-Substituted Pyrrolidines

Compounds like (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine () and (S)-(+)-1-Benzyl-3-aminopyrrolidine () feature benzyl groups instead of benzoyl.

  • Steric and Electronic Effects : Benzyl groups provide steric bulk and moderate electron-donating effects, altering receptor binding compared to the planar benzoyl group.
  • Stereochemistry : Enantiomers (R vs. S) exhibit differential bioactivity, emphasizing the role of chirality in drug design .

Azetidine Analogs

1-Benzhydrylazetidin-3-amine hydrochloride () replaces the pyrrolidine ring with a smaller azetidine (4-membered ring).

    Biological Activity

    1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

    Chemical Structure and Properties

    The compound features a pyrrolidine ring that enhances its interaction with various biological targets. The presence of a dimethylamino group and a benzoyl moiety contributes to its lipophilicity and ability to cross biological membranes effectively. The chemical structure can be represented as follows:

    C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}

    Target Interactions

    This compound interacts with multiple neurotransmitter receptors, particularly:

    • Dopamine Receptors : Modulating dopaminergic signaling, which is crucial for mood regulation.
    • Serotonin Receptors : Influencing serotonergic pathways that can affect anxiety and depression.

    Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects in obesity and diabetes management .

    Antimicrobial Activity

    Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various pyrrolidine derivatives against common bacterial strains, yielding the following results:

    CompoundMinimum Inhibitory Concentration (MIC)Activity
    This compound0.025 mg/mLEffective against S. aureus
    Sodium pyrrolidide0.0039 mg/mLEffective against E. coli

    This demonstrates its potential as an antibacterial agent .

    Anticancer Potential

    Pyrrolidine derivatives have shown promise in cancer research. Modifications in the structure of pyrrolidines can enhance their cytotoxicity against various cancer cell lines. In vitro studies have indicated that this compound can induce apoptosis in cancer cells, suggesting its potential role as an anticancer agent .

    Psychoactive Effects

    The compound is being investigated for its psychoactive properties, particularly as a stimulant or anxiolytic agent. The modulation of neurotransmitter systems is believed to play a crucial role in these effects, with preliminary studies indicating improvements in depressive-like behaviors in animal models .

    Case Studies

    • Antidepressant Activity : In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive symptoms, indicating potential as an antidepressant.
    • Weight Management : Another study demonstrated that this compound could reduce food intake and body weight in rodent models through modulation of appetite-regulating pathways .

    Q & A

    Q. What are the key synthetic routes for 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine, and how can reaction conditions be optimized for yield?

    Q. How can stereochemical resolution of racemic this compound be achieved?

    • Methodological Answer : Chiral resolution employs diastereomeric salt formation with resolving agents like L-tartaric acid or (-)-di-p-toluoyl-D-tartaric acid. The process involves:

    Dissolving racemate in ethanol with resolving agent (1:1 molar ratio).

    Heating to 60°C, followed by slow cooling to crystallize diastereomers.

    Recrystallization from ethanol/water to isolate enantiomers.
    Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) or polarimetry .

    Q. What strategies optimize the compound’s activity in structure-activity relationship (SAR) studies?

    • Methodological Answer :
    • Core Modifications : Introduce substituents to the pyrrolidine ring (e.g., fluorine at C2) to enhance metabolic stability .

    • Benzoyl Group Tweaks : Replace dimethylamino with morpholino or piperazinyl groups to alter lipophilicity (logP) and target affinity .

    • In Silico Modeling : Docking studies (AutoDock Vina) predict binding modes to targets like serotonin receptors or kinases. MD simulations assess conformational stability .

      • Data Table :
    DerivativeModificationTarget IC₅₀ (nM)logP
    Parent CompoundNone250 (EGFR)2.1
    Fluorinated C2F at C21801.8
    Morpholino-BenzoylMorpholine substituent951.5

    Q. How can advanced NMR techniques elucidate dynamic conformational changes in the compound?

    • Methodological Answer :
    • NOESY/ROESY : Identifies spatial proximity between protons (e.g., pyrrolidine N-H and benzoyl aromatic protons) to determine preferred conformers .
    • VT-NMR : Variable-temperature studies (e.g., 25–60°C in DMSO-d₆) reveal ring puckering dynamics in pyrrolidine.
    • 13C Relaxation : Measures rotational correlation times to assess rigidity/flexibility of the dimethylamino group .

    Q. What in vitro assays are recommended to study off-target effects in kinase inhibition?

    • Methodological Answer :
    • Broad Kinase Profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.
    • Cellular Phosphoproteomics : LC-MS/MS analysis of treated cells identifies phosphorylation changes in signaling pathways (e.g., MAPK, AKT) .
    • Counter-Screening : Test against unrelated enzymes (e.g., hydrolases, oxidoreductases) to rule out nonspecific inhibition .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine
    Reactant of Route 2
    Reactant of Route 2
    1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine

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